5-Fluoro-2-(1-naphthyloxy)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(1-naphthyloxy)aniline typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-2-(1-naphthyloxy)aniline can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(1-naphthyloxy)aniline is used as a building block in organic synthesis, particularly in the synthesis of complex molecules for research purposes .
Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications .
Medicine: While not used directly as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(1-naphthyloxy)aniline involves its interaction with specific enzymes and proteins. The compound can act as an inhibitor or activator of certain enzymatic pathways, depending on its structural modifications . The molecular targets include various kinases and proteases, which play crucial roles in cellular signaling and metabolism .
Comparison with Similar Compounds
- 2-(1-Naphthyloxy)aniline
- 5-Fluoroaniline
- 2-(1-Naphthyloxy)-5-chloroaniline
Comparison: 5-Fluoro-2-(1-naphthyloxy)aniline is unique due to the presence of both a fluorine atom and a naphthyloxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs . The fluorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions, while the naphthyloxy group provides additional sites for functionalization .
Properties
IUPAC Name |
5-fluoro-2-naphthalen-1-yloxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-12-8-9-16(14(18)10-12)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,18H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAVCKBTSWIFOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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